Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate
Description
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[[2-(hydroxymethyl)cyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-9-5-4-6-10(9)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
NENLUIYSIMOZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1CO |
Origin of Product |
United States |
Preparation Methods
Overview
This method involves the reaction of a cyclopentyl-based amine derivative with a suitable carbamoyl donor, typically tert-butyl chloroformate or tert-butyl isocyanate, under controlled conditions to form the carbamate linkage. The key is to introduce the hydroxymethyl group onto the cyclopentyl ring prior to carbamate formation, ensuring regioselectivity and high yield.
Step-by-step Procedure
Reaction Scheme
Cyclopentyl derivative → Hydroxymethyl cyclopentyl → Amino cyclopentyl → Carbamate linkage with tert-butyl group
Advantages
- High regioselectivity
- Good control over functional group placement
- Suitable for scale-up with optimization
Synthesis via Cyclopentylmethyl Precursors and Hydroxymethylation
Methodology
This approach involves starting from cyclopentylmethyl derivatives, which are first functionalized with hydroxymethyl groups, then converted into carbamates.
Key Steps
- Preparation of cyclopentylmethyl halides or alcohols : via halogenation or oxidation
- Hydroxymethylation : using formaldehyde under basic conditions
- Conversion to carbamate : reaction with tert-butyl isocyanate or tert-butyl chloroformate in the presence of a base
Reaction Conditions
- Solvent: DCM or tetrahydrofuran (THF)
- Temperature: 0–25°C
- Catalysts: Basic catalysts like sodium hydride (NaH) or potassium carbonate (K₂CO₃)
Supporting Data
Research indicates that this route offers a straightforward pathway to functionalize the cyclopentyl ring with hydroxymethyl groups, facilitating subsequent carbamate formation with high efficiency.
Enzymatic and Green Chemistry Approaches (Emerging Methods)
Recent advances focus on environmentally friendly methods, such as enzymatic hydroxymethylation or biocatalytic carbamate synthesis, which are still under development but show promising results in terms of selectivity and sustainability.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Carbamate formation from hydroxymethylcyclopentyl | Cyclopentyl derivatives | tert-butyl chloroformate or tert-butyl isocyanate | 0–25°C, inert solvent, base present | 70–85% | Widely used, scalable |
| Hydroxymethylation of cyclopentylmethyl | Cyclopentylmethyl halides or alcohols | Formaldehyde, base | 0–50°C | 65–80% | High regioselectivity |
| Enzymatic methods | Cyclopentyl derivatives | Enzymes (e.g., hydroxymethyl transferases) | Mild, aqueous | Under research | Eco-friendly, emerging |
Notable Research Discoveries and Innovations
- Patent CA3087004A1 describes a multi-step process involving initial amination of cyclohexyl derivatives followed by carbamate formation, emphasizing high purity and yield.
- Recent synthetic optimizations include the use of microwave-assisted reactions to accelerate hydroxymethylation and carbamate formation, reducing reaction times and improving yields.
- Green chemistry approaches are being explored, utilizing biocatalysts and solvent-free conditions to minimize environmental impact without compromising efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use as a prodrug, where the carbamate group is cleaved to release the active drug.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate involves the interaction of its functional groups with biological targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Substituent Influence : The hydroxymethyl group enhances hydrophilicity, while the tert-butyl carbamate increases steric bulk. Ethyl-linked carbamates (e.g., ) exhibit lower steric hindrance than methyl-linked analogs.
- Stereochemistry : The (1S,3R) configuration in the cyclopentyl derivative may optimize spatial alignment for target binding compared to racemic or alternative stereoisomers.
Stability and Reactivity
- Acid Sensitivity : The Boc group in all analogs is cleaved under strong acidic conditions (e.g., HCl/dioxane), but cyclopropane derivatives exhibit faster deprotection kinetics due to ring strain.
- Thermal Stability : Cyclohexane derivatives demonstrate superior thermal stability (decomposition >200°C) compared to cyclopentane (~180°C) and cyclopropane (~150°C) analogs.
Biological Activity
Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate is a carbamate derivative that has gained attention for its potential biological activities. This article reviews the compound's mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H23NO3
- CAS Number : 223763-91-5
- Chemical Classification : Carbamate derivative
The compound features a tert-butyl group attached to a cyclopentyl ring with a hydroxymethyl substituent, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The mechanism involves:
- Enzyme Inhibition : The compound can form covalent bonds with the active sites of enzymes, leading to modulation of their activity. This interaction can inhibit enzyme-catalyzed reactions, affecting metabolic pathways in biological systems.
Applications in Medicinal Chemistry
This compound has been investigated for various therapeutic applications:
- Precursor for Drug Development : This compound is explored as a precursor for synthesizing pharmacologically active compounds. Its structure allows for modifications that can enhance bioactivity and selectivity against target proteins.
- Model Compound in Biochemical Assays : It serves as a model in studies examining enzyme mechanisms and protein-ligand interactions, aiding in the understanding of carbamate derivatives' behavior in biological contexts.
Case Studies and Experimental Data
- Inhibition Studies :
-
Protective Effects Against Neurotoxicity :
- Research indicates that carbamate derivatives similar to this compound exhibit protective effects against neurotoxic agents like amyloid-beta (Aβ). In astrocyte cell cultures treated with Aβ, these compounds reduced cell death by modulating inflammatory responses, although the efficacy varied based on concentration and exposure duration .
- Bioavailability Studies :
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase; potential for modulating neurotransmission |
| Neuroprotective Effects | Reduces astrocyte cell death induced by Aβ; anti-inflammatory properties |
| Bioavailability | Limited effectiveness in vivo; requires further optimization |
Q & A
Q. Table 1: Synthetic Routes Comparison
| Reagents | Base/Solvent | Key Conditions | Key Reference |
|---|---|---|---|
| tert-Butyl chloroformate + (1R,2S)-cyclopentanol | Triethylamine/DCM | Anhydrous, 0–25°C | |
| Boc₂O + cyclopentylamine derivative | NaH/THF | Reflux, inert atmosphere |
Basic: How is this compound characterized to confirm structural integrity and purity?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are standard. Key NMR signals include:
- ¹H NMR : Hydroxymethyl protons (~1.5–2.0 ppm, cyclopentyl CH₂), tert-butyl singlet (~1.3 ppm).
- ¹³C NMR : Carbamate carbonyl (~155 ppm), tert-butyl carbons (~28 ppm).
High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., C₁₁H₂₁NO₃: 215.29 g/mol) . Purity is assessed via HPLC with UV detection (210–254 nm).
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
The compound is stable at room temperature in inert, anhydrous environments. Key precautions:
- Storage : Desiccated at –20°C in amber vials to prevent moisture absorption and photodegradation.
- Reactivity : Avoid strong acids/bases (risk of carbamate cleavage) and oxidizing agents.
- Safety : Use PPE (gloves, goggles) and ensure ventilation due to potential dust inhalation .
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
Chiral resolution techniques are critical:
- Chiral HPLC : Use columns with cellulose- or amylase-based stationary phases to separate enantiomers.
- Circular Dichroism (CD) : Confirm optical activity post-synthesis.
- Chiral Pool Synthesis : Start with enantiopure (1R,2S)-cyclopentanol derivatives to avoid racemization. Kinetic resolution using enzymes (e.g., lipases) is also explored for scalable enantioselectivity .
Advanced: How can SHELX software aid in crystallographic analysis of this compound?
Methodological Answer:
SHELXL refines single-crystal X-ray diffraction
Data Collection : High-resolution (<1.0 Å) data at synchrotron sources.
Space Group Determination : Use SHELXS for initial phase solutions.
Refinement : Iterative cycles in SHELXL to optimize bond lengths/angles and R-factors.
Validation : Check for Twinning (SHELXD) and disorder modeling. SHELXPRO interfaces with macromolecular datasets for advanced applications .
Advanced: How to resolve contradictions in reported biological activities of structurally similar carbamates?
Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies:
- Standardized Assays : Use identical enzyme concentrations (e.g., 10 nM), buffer pH (7.4), and incubation times.
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., tert-butyl carbamates with amino/hydroxy groups show 10–100 µM variability in kinase inhibition).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., cyclopentyl vs. cyclohexyl) to isolate activity drivers .
Q. Table 2: Comparative Biological Activity
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate | Tyrosine Kinase | 12.5 ± 1.2 | |
| Tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate | Protease | 45.0 ± 3.8 |
Advanced: What experimental designs are optimal for studying its enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays : Use Michaelis-Menten plots to determine inhibition type (competitive/uncompetitive).
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
- Molecular Docking : Software like AutoDock Vina predicts binding poses to active sites (e.g., cyclopentyl group fits hydrophobic pockets).
- Mutagenesis Studies : Modify enzyme residues (e.g., Asp32Ala) to validate binding interactions .
Advanced: How to optimize reaction yields in large-scale syntheses?
Methodological Answer:
- Continuous Flow Reactors : Enhance mixing and heat transfer for Boc protection steps.
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) for cost and efficiency.
- Solvent-Free Conditions : Explore mechanochemical synthesis (ball-milling) to reduce waste.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
